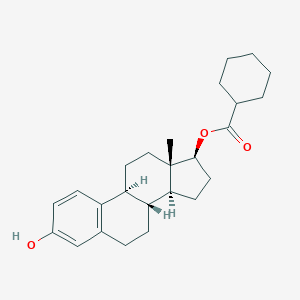

Estradiol hexahydrobenzoate

Descripción general

Descripción

Estradiol hexahydrobenzoate is an estrogen medication that has been used for various medical purposes, including menopausal hormone therapy and the treatment of gynecological disorders . It is an ester of estradiol, which is a naturally occurring hormone in the human body. This compound is administered via intramuscular injection and acts as a prodrug of estradiol, meaning it is converted into active estradiol in the body .

Métodos De Preparación

The synthesis of estradiol hexahydrobenzoate involves the esterification of estradiol with hexahydrobenzoic acid. This reaction typically requires the use of a catalyst and an appropriate solvent. Industrial production methods often involve the use of large-scale reactors and stringent quality control measures to ensure the purity and efficacy of the final product .

Análisis De Reacciones Químicas

Metabolic Degradation Pathways

Estradiol hexahydrobenzoate undergoes hydrolysis in vivo to release active estradiol:

Hydrolysis Reaction :

Key Features :

-

Metabolites : Estradiol (active form) and hexahydrobenzoic acid (inert).

-

Excretion : Conjugated metabolites (glucuronides/sulfates) are excreted renally .

Pharmacological Stability and Duration of Action

The hexahydrobenzoate ester group enhances lipophilicity, prolonging release:

Comparative Activity Duration :

| Ester Form | Average Estrus Duration (Days) | Source |

|---|---|---|

| Estradiol-3-benzoate | 3 | |

| Estradiol-17-hexahydrobenzoate | 11 |

Mechanistic Insight :

-

The hexahydrobenzoate group reduces aqueous solubility, enabling sustained release from intramuscular depots .

-

Hydrolysis kinetics correlate with ester bond stability, influenced by steric hindrance from the cyclohexane ring .

Research Findings on Biological Impact

While primarily a pharmacokinetic modifier, this compound demonstrates indirect chemical interactions:

Liver Regeneration Studies :

-

Administered this compound enhanced hepatocyte proliferation in rats post-hepatectomy, evidenced by elevated PCNA-positive nuclei (36h: p=0.0009; 7d: p=0.0000) .

-

Proposed mechanism: Estrogen receptor agonism promotes growth factor secretion (e.g., TGF-α), indirectly stimulating liver regeneration .

Structural and Physicochemical Data

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Hormone Replacement Therapy :

- Gynecological Disorders :

- Feminizing Hormone Therapy :

-

Endometrial Hyperplasia Studies :

- Research indicates that this compound can induce endometrial hyperplasia when administered alongside carcinogens in animal models. In a study with BALB/c female mice, groups treated with this compound showed varying degrees of hyperplasia compared to controls, highlighting its potent estrogenic effects .

-

Liver Regeneration :

- Experimental studies have demonstrated that this compound enhances liver regeneration in rats following significant liver resection (70% hepatectomy). The treatment resulted in increased mitotic figures and PCNA-positive nuclei, indicating improved cellular proliferation and regeneration capabilities .

Pharmacokinetics and Mechanism of Action

- Administration : this compound is typically administered via intramuscular injection at intervals ranging from weeks to months, depending on the therapeutic need.

- Mechanism : Upon administration, it is converted into estradiol within the body, activating estrogen receptors and initiating downstream signaling pathways such as the MAPK pathway, which plays a role in cell proliferation and differentiation .

Case Study 1: Endometrial Hyperplasia Induction

- Objective : To assess the effects of this compound on endometrial hyperplasia induced by carcinogens.

- Methodology : BALB/c female mice were divided into treatment groups receiving N-ethyl-N-nitrosourea (ENU) with or without this compound.

- Findings : Seventy percent of mice treated with ENU and this compound developed moderate hyperplasia after 16 weeks, indicating a significant role of this compound in promoting endometrial cell proliferation .

Case Study 2: Liver Regeneration Enhancement

- Objective : To evaluate the impact of this compound on liver regeneration post-hepatectomy.

- Methodology : Wistar rats underwent 70% hepatectomy followed by treatment with this compound.

- Findings : The treated group exhibited significantly higher liver mass regeneration and increased mitotic activity compared to controls, suggesting a beneficial effect on liver recovery processes .

Comparison with Other Estrogens

| Compound | Duration of Action | Common Uses |

|---|---|---|

| This compound | Long | Hormone replacement, gynecological disorders |

| Estradiol Benzoate | Short | Hormone replacement |

| Estradiol Valerate | Moderate | Hormone replacement |

Mecanismo De Acción

Estradiol hexahydrobenzoate acts as an agonist of the estrogen receptor, which is the biological target of estrogens like estradiol. Upon administration, it is converted into active estradiol, which then binds to estrogen receptors in various tissues, including the breasts, uterus, and brain. This binding activates the receptors and leads to the regulation of gene transcription, resulting in the production of proteins that mediate the effects of estrogen .

Comparación Con Compuestos Similares

Estradiol hexahydrobenzoate is similar to other estradiol esters, such as estradiol benzoate and estradiol valerate. it is unique in its specific ester group, which affects its pharmacokinetics and duration of action. Estradiol benzoate, for example, has a shorter duration of action compared to this compound, making it suitable for different therapeutic applications . Other similar compounds include estrone and estriol, which are also naturally occurring estrogens but differ in their chemical structure and biological activity .

Actividad Biológica

Estradiol hexahydrobenzoate (EHB) is a synthetic estrogen that has been studied for its various biological activities, particularly in the context of hormone replacement therapy and its effects on different physiological processes. This article delves into the biological activity of EHB, highlighting its mechanisms of action, effects on specific tissues, and relevant research findings.

EHB functions primarily through its interaction with estrogen receptors (ERs), specifically ERα and ERβ. Upon binding to these receptors, EHB translocates into the nucleus, where it modulates gene transcription. This process leads to the synthesis of messenger RNA (mRNA), which subsequently directs protein synthesis that mediates the physiological effects of estradiol.

- Key Actions:

- Increases hepatic synthesis of sex hormone-binding globulin (SHBG) and thyroid-binding globulin (TBG).

- Suppresses follicle-stimulating hormone (FSH) production from the anterior pituitary.

- Exhibits effects on bone density by inhibiting bone resorption, thus playing a role in osteoporosis prevention.

1. Endometrial Hyperplasia

A study evaluated the impact of EHB on endometrial hyperplasia induced by carcinogens in female mice. The results indicated that EHB administration led to significant endometrial hyperplasia, with varying degrees observed across treatment groups.

| Group | Hyperplasia Incidence | Severity |

|---|---|---|

| Control | 0% | None |

| ENU + EHB | 70% | Moderate to Severe |

| ENU + EHB + MPA | 58.3% | Low to Moderate |

| ENU + EHB + Letrozole | 45.4% | Moderate |

ENU: N-ethyl-N-nitrosourea; MPA: Medroxyprogesterone Acetate; Ltz: Letrozole .

2. Liver Regeneration

In another experimental study involving Wistar rats subjected to 70% hepatectomy, EHB was found to enhance liver regeneration significantly compared to controls. Key findings included:

- Volume Gain : Higher in EHB-treated group after 7 days (p=0.0447).

- Mitosis Figures : A tendency for increased mitosis in the EHB group after 7 days (p=0.0883).

- PCNA Positive Nuclei : Significantly higher in the EHB group at both time points measured (p=0.0009 at 36 hours and p=0.0000 at 7 days) .

Case Study 1: Endometrial Hyperplasia

This study involved BALB/c female mice treated with EHB alongside a carcinogen. The findings illustrated that EHB significantly contributed to the development of endometrial hyperplasia, reinforcing its role as a potent estrogenic compound.

Case Study 2: Liver Regeneration Enhancement

Another research project demonstrated that EHB not only supports liver regeneration but also suggests potential therapeutic applications in liver injuries or surgeries requiring substantial tissue resection .

Propiedades

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] cyclohexanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O3/c1-25-14-13-20-19-10-8-18(26)15-17(19)7-9-21(20)22(25)11-12-23(25)28-24(27)16-5-3-2-4-6-16/h8,10,15-16,20-23,26H,2-7,9,11-14H2,1H3/t20-,21-,22+,23+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRCALGRJCHPRV-BZDYCCQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)C4CCCCC4)CCC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4CCCCC4)CCC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80934253 | |

| Record name | 17beta-Estra-1,3,5(10)-triene-3,17-diol 17-cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15140-27-9 | |

| Record name | Estra-1,3,5(10)-triene-3,17-diol (17β)-, 17-cyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15140-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol hexahydrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015140279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17beta-Estra-1,3,5(10)-triene-3,17-diol 17-cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5(10)-triene-3,17β-diol 17-cyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL HEXAHYDROBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI3496530P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.